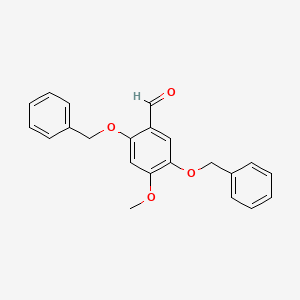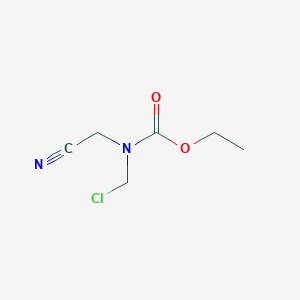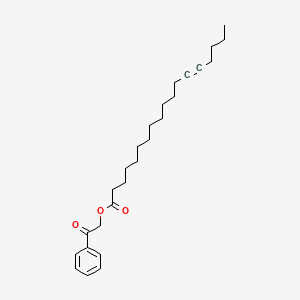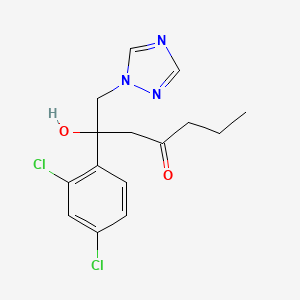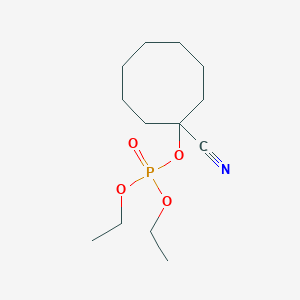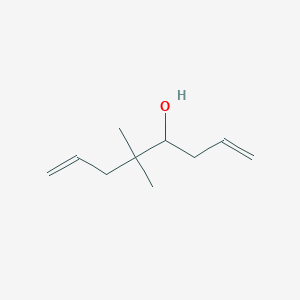
5,5-Dimethylocta-1,7-dien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylocta-1,7-dien-4-ol: is a monoterpenoid compound that is structurally characterized by an octa-1,7-diene backbone substituted with methyl groups at positions 5 and 5, and a hydroxyl group at position 4. This compound is known for its presence in various essential oils and is often associated with a pleasant floral scent. It is used in a variety of applications, including fragrances, flavorings, and as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylocta-1,7-dien-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isoprene and acetone.
Grignard Reaction: A Grignard reagent is prepared from isoprene and magnesium in anhydrous ether. This reagent is then reacted with acetone to form the intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 5,5-Dimethylocta-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or amines
科学的研究の応用
Chemistry: 5,5-Dimethylocta-1,7-dien-4-ol is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in complex molecule synthesis.
Biology: In biological research, this compound is investigated for its antimicrobial and antifungal properties. It is also used in studies related to plant metabolism and essential oil composition.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an anti-inflammatory and analgesic agent. It is also studied for its role in traditional medicine and aromatherapy.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and as an additive in various consumer products .
作用機序
The mechanism of action of 5,5-Dimethylocta-1,7-dien-4-ol involves its interaction with cellular membranes and enzymes. It is known to disrupt microbial cell membranes, leading to cell lysis and death. The compound also inhibits certain enzymes involved in microbial metabolism, contributing to its antimicrobial properties. In biological systems, it may interact with receptors and signaling pathways, leading to its observed therapeutic effects .
類似化合物との比較
Linalool: A monoterpenoid alcohol with a similar structure but differing in the position of the double bonds and hydroxyl group.
Geraniol: Another monoterpenoid alcohol with a similar backbone but different functional group positions.
Nerol: An isomer of geraniol with similar properties.
Uniqueness: 5,5-Dimethylocta-1,7-dien-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its specific arrangement of double bonds and hydroxyl group makes it a valuable compound in various applications, distinguishing it from other similar monoterpenoids .
特性
CAS番号 |
88068-07-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
5,5-dimethylocta-1,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-7-9(11)10(3,4)8-6-2/h5-6,9,11H,1-2,7-8H2,3-4H3 |
InChIキー |
KCLHYFSAGIHZFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=C)C(CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
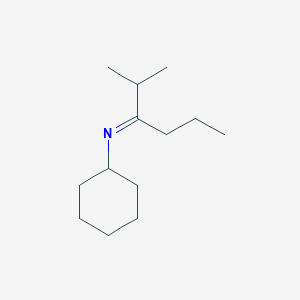

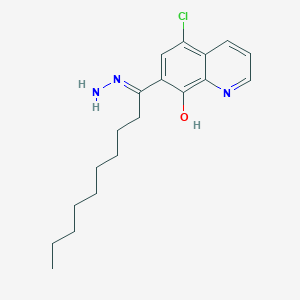
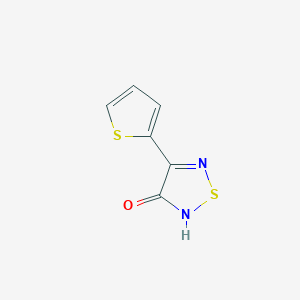
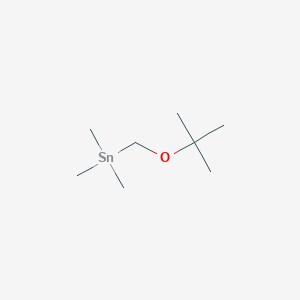
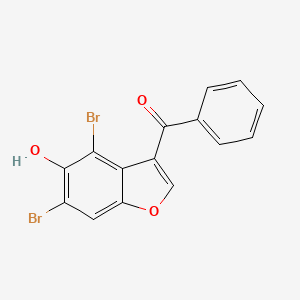
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)
